molecular formula C8H8ClN3O5S B14390299 N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide CAS No. 88345-07-7

N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide

Cat. No.: B14390299
CAS No.: 88345-07-7
M. Wt: 293.69 g/mol
InChI Key: VSKAEWGGVGHKRW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide is an organic compound that features a complex aromatic structure It contains functional groups such as amino, chloro, nitro, and sulfonyl, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide typically involves multiple steps, including nitration, sulfonation, and acylation reactions. One common synthetic route starts with the nitration of chlorobenzene to form 4-nitrochlorobenzene. This intermediate undergoes sulfonation to yield 4-nitro-2-chlorobenzenesulfonic acid, which is then reacted with ammonia to introduce the amino group, forming 4-amino-2-chloro-3-nitrobenzenesulfonic acid. Finally, acylation with acetic anhydride produces this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88345-07-7

Molecular Formula

C8H8ClN3O5S

Molecular Weight

293.69 g/mol

IUPAC Name

N-(4-amino-2-chloro-3-nitrophenyl)sulfonylacetamide

InChI

InChI=1S/C8H8ClN3O5S/c1-4(13)11-18(16,17)6-3-2-5(10)8(7(6)9)12(14)15/h2-3H,10H2,1H3,(H,11,13)

InChI Key

VSKAEWGGVGHKRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl

Origin of Product

United States

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